molecular formula C20H23N3O5S B5230314 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide

Cat. No. B5230314
M. Wt: 417.5 g/mol
InChI Key: AZNSDKJJFOKGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide, commonly known as CHIR-99021, is a small molecule inhibitor that has been extensively used in scientific research. It is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various signaling pathways. CHIR-99021 has been shown to have a wide range of applications in the fields of stem cell research, cancer research, and neurobiology.

Mechanism of Action

CHIR-99021 selectively inhibits N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide by binding to the ATP-binding site of the enzyme. This compound is involved in various signaling pathways, including the Wnt signaling pathway, which regulates cell proliferation, differentiation, and apoptosis. By inhibiting this compound, CHIR-99021 can activate the Wnt signaling pathway and promote cell proliferation and self-renewal.
Biochemical and physiological effects:
CHIR-99021 has been shown to have a wide range of biochemical and physiological effects. It can promote the self-renewal and pluripotency of stem cells, enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells, and induce neuronal differentiation of stem cells. CHIR-99021 has also been shown to have anti-cancer effects by inhibiting the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of CHIR-99021 is its selectivity and potency as a N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide inhibitor. It has been extensively used in scientific research as a tool to investigate the role of this compound in various cellular processes. However, CHIR-99021 has some limitations in lab experiments. It can be toxic to cells at high concentrations and can affect other signaling pathways besides the Wnt pathway. Therefore, it is important to optimize the concentration and duration of CHIR-99021 treatment in each experiment.

Future Directions

There are many potential future directions for the use of CHIR-99021 in scientific research. One area of interest is the role of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CHIR-99021 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to investigate its potential as a therapeutic agent. Another area of interest is the role of this compound in cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. CHIR-99021 has been shown to have anti-cancer effects in various cancer cell lines, and further research is needed to investigate its potential as a cancer stem cell-targeted therapy.

Synthesis Methods

CHIR-99021 can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig amination reaction. The most commonly used method involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-aminophenylsulfonamide and cyclohexylamine in the presence of a palladium catalyst.

Scientific Research Applications

CHIR-99021 is widely used in scientific research as a tool to investigate the role of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-methyl-3-nitrobenzamide in various cellular processes. It has been shown to promote self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. CHIR-99021 has also been used to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells.

properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-18(8-5-9-19(14)23(25)26)20(24)21-15-10-12-17(13-11-15)29(27,28)22-16-6-3-2-4-7-16/h5,8-13,16,22H,2-4,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNSDKJJFOKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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